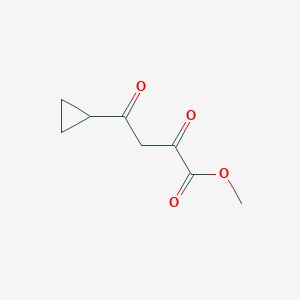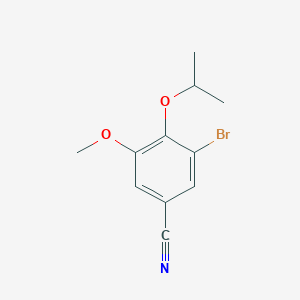
4-Bromo-3,5-diméthoxybenzoate de méthyle
Vue d'ensemble
Description
“Methyl 4-bromo-3,5-dimethoxybenzoate” is a chemical compound with the molecular formula C10H11BrO4 . It is used as a starting reagent in the synthesis of 5,7-dimethoxy-4-methylphthalide, a key intermediate in the synthesis of mycophenolic acid and its analogues .
Synthesis Analysis
The synthesis of “Methyl 4-bromo-3,5-dimethoxybenzoate” involves the bromination of methyl 3,5-dimethoxybenzoate . Another method involves the reaction of veratric acid with methanol in the presence of dichloromethane and dicyclohexylcarbodiimide (DCC) .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-3,5-dimethoxybenzoate” is characterized by a planar molecule with a dihedral angle between the benzene ring plane and the carboxylate substituent . The exact mass of the molecule is 273.98407 g/mol .
Chemical Reactions Analysis
“Methyl 4-bromo-3,5-dimethoxybenzoate” undergoes hydrolysis in alkaline solution, leading to the formation of methylamine and corresponding phenol .
Physical And Chemical Properties Analysis
“Methyl 4-bromo-3,5-dimethoxybenzoate” is a white to yellow solid with a molecular weight of 275.10 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .
Applications De Recherche Scientifique
Synthèse d'analogues de l'acide mycophénolique
Le 4-bromo-3,5-diméthoxybenzoate de méthyle est utilisé comme réactif de départ dans la synthèse d'intermédiaires clés tels que la 5,7-diméthoxy-4-méthylphtalide, qui est cruciale dans la synthèse de l'acide mycophénolique et de ses analogues. L'acide mycophénolique est un médicament immunosuppresseur utilisé pour prévenir le rejet lors de la transplantation d'organes .
Précurseur de composés pharmaceutiquement actifs
Ce composé sert de précurseur dans la synthèse de dérivés d'isocoumarine et d'isochroman pharmaceutiquement actifs. Ces dérivés ont des applications potentielles en pharmacologie en raison de leurs activités biologiques .
Études de cristallographie et d'emballage moléculaire
La structure cristalline du composé a été étudiée, révélant des contacts Br···O et des interactions de π-π empilées qui dominent son emballage moléculaire. Ces informations sont précieuses pour comprendre les propriétés et le comportement du composé sous forme solide .
Études de bromation
La bromation du 3,5-diméthoxybenzoate de méthyle a été étudiée, ce qui est pertinent pour comprendre la réactivité chimique et les modifications potentielles de ce composé .
Synthèse de dérivés de l'acide syringique
Il a été impliqué dans la synthèse et l'application de dérivés de l'acide syringique, qui présentent un intérêt en raison de leurs diverses activités biologiques .
Applications en science des matériaux
Bien qu'il ne soit pas explicitement mentionné dans les résultats de la recherche, des composés comme le this compound trouvent souvent des applications dans la recherche en science des matériaux, en particulier dans le développement de matériaux électroniques organiques en raison de leurs propriétés conductrices potentielles.
MilliporeSigma - 3,5-diméthoxybenzoate de méthyle MilliporeSigma - this compound
Mécanisme D'action
Target of Action
Methyl 4-bromo-3,5-dimethoxybenzoate is a structural derivative of trimethoprim . It is a selective inhibitor of bacterial dihydrofolate reductase , an enzyme involved in the synthesis of nucleotides and thus DNA replication.
Mode of Action
The compound interacts with its target, bacterial dihydrofolate reductase, by binding to the enzyme’s active site . This inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides .
Biochemical Pathways
The inhibition of dihydrofolate reductase disrupts the folate pathway, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA . This disruption prevents bacterial cells from replicating their DNA, thereby inhibiting cell division and growth .
Result of Action
The result of Methyl 4-bromo-3,5-dimethoxybenzoate’s action is the inhibition of bacterial growth and replication . By disrupting the folate pathway and thus DNA synthesis, the compound effectively halts the proliferation of bacterial cells .
Action Environment
The action of Methyl 4-bromo-3,5-dimethoxybenzoate can be influenced by environmental factors such as pH and temperature. For instance, it is relatively stable under normal conditions, but may react under strong acidic or basic conditions
Safety and Hazards
“Methyl 4-bromo-3,5-dimethoxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that the compound is soluble in alcohol and ether, and slightly soluble in water .
Molecular Mechanism
It is known that brominated compounds can participate in various chemical reactions, such as free radical reactions .
Metabolic Pathways
Brominated compounds are known to undergo various metabolic transformations, including oxidation and reduction reactions .
Propriétés
IUPAC Name |
methyl 4-bromo-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPNSECLVZPWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180693 | |
| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26050-64-6 | |
| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26050-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026050646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-BROMO-3,5-DIMETHOXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBO0R34RWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the dominant intermolecular interactions that dictate the crystal packing of Methyl 4-bromo-3,5-dimethoxybenzoate?
A1: The crystal packing of Methyl 4-bromo-3,5-dimethoxybenzoate is primarily governed by Br···O contacts and π-π stacking interactions. [] These interactions create a three-dimensional network within the crystal lattice. Specifically, π-π stacking links the planar molecules within the asymmetric unit and stacks pairs of molecules along the c-axis. Numerous Br···O contacts further contribute to the packing, with some forming dimers through Br···O interactions and generating unique ring structures. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] (E)-3-phenylprop-2-enoate](/img/structure/B181801.png)


![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)
